molecular formula C15H16ClNO2 B1623400 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84509-31-9

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Cat. No. B1623400
CAS RN: 84509-31-9
M. Wt: 277.74 g/mol
InChI Key: HSJDIXJHKIYNLH-UHFFFAOYSA-N
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Description

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s by a team of researchers at Sterling Winthrop Inc. in the United States. Since then, it has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.

Mechanism of Action

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. By binding to these receptors, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 can modulate the release of neurotransmitters and cytokines, leading to its analgesic and anti-inflammatory effects. Additionally, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, leading to its potential use in the treatment of mood disorders such as depression and anxiety. It has also been shown to have antitumor effects in some cancer cell lines, although further research is needed in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 in scientific research is its well-established pharmacological profile. Its effects on the cannabinoid receptors have been extensively studied, and its analgesic and anti-inflammatory effects have been demonstrated in a range of animal models. However, there are also some limitations to its use, particularly in terms of its potential for abuse and dependence. Therefore, it is important to use caution when working with this compound and to follow appropriate safety protocols.

Future Directions

There are many potential future directions for research on 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 and related compounds. For example, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to determine its potential use in the treatment of neurodegenerative diseases. Additionally, there is growing interest in the use of cannabinoids for the treatment of opioid addiction, and 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 may have a role to play in this area. Finally, there is a need for further research on the safety and efficacy of 5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 in human subjects, particularly in the context of chronic pain and inflammation.

Scientific Research Applications

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride 55,212-2 has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of chronic pain, inflammation, and neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.

properties

IUPAC Name

5-naphthalen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-10-16-8-14(18-15)9-17-15;/h1-7,14,16H,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJDIXJHKIYNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004788
Record name 5-(Naphthalen-2-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

CAS RN

84509-31-9
Record name 6,8-Dioxa-3-azabicyclo(3.2.1)octane, 5-(2-naphthalenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084509319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Naphthalen-2-yl)-6,8-dioxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 2
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 3
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 4
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 5
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
Reactant of Route 6
5-(2-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

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